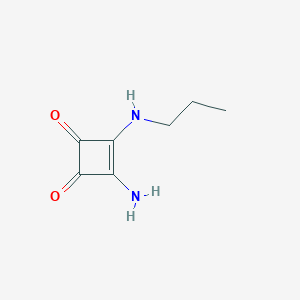

3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione

Übersicht

Beschreibung

“3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.16600 . It is also known by the common name "3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione" .

Molecular Structure Analysis

The molecular structure of “3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 154.07400 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” are not fully available. The compound’s density, boiling point, melting point, and flash point are not specified .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is amenable to modifications that can lead to the development of novel therapeutic drugs. The presence of both amino and dione functional groups allows for selective reactions that can introduce additional pharmacophores or modify the molecule’s physicochemical properties to enhance drug efficacy and bioavailability .

Squarylium Dyes and Photoconducting Squaraines

In the field of dye chemistry, 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione is utilized to synthesize squarylium dyes. These dyes are known for their intense absorption in the visible region, making them suitable for applications in photodynamic therapy and as sensitizers in photographic materials. Additionally, they have applications in the creation of photoconducting squaraines, which are used in optoelectronic devices due to their high photoconductivity .

Sensitizers for Photovoltaic Cells

The compound’s ability to absorb light efficiently makes it a candidate for use as a sensitizer in dye-sensitized solar cells (DSSCs). DSSCs are a cost-effective alternative to traditional silicon-based solar cells, and the incorporation of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione could potentially improve their light-harvesting efficiency .

Contact Sensitizers in Dermatology

The derivative of this compound, specifically the dibutylester, has been used as a contact sensitizer in the treatment of alopecia and warts. It works by inducing an allergic reaction that stimulates the immune system to target the affected area, promoting hair growth or wart removal .

Machine Learning Model Development

In computational chemistry and bioinformatics, the structural data of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione can be used to build, train, and validate predictive machine-learning models. These models can predict the compound’s behavior in biological systems or its potential as a lead compound in drug discovery processes .

Chemical Research and Synthesis

As a versatile chemical building block, this compound is used in various chemical synthesis research projects. Its unique structure allows for the exploration of novel cyclobutene derivatives, which can have diverse applications ranging from materials science to biochemistry .

Advanced Material Development

The reactive nature of the cyclobutene ring in 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione makes it a valuable compound in the development of advanced materials. Researchers can exploit its reactivity to create new polymers or coatings with desired properties such as increased durability or specific interactions with light or other chemicals .

Analytical Chemistry Applications

In analytical chemistry, this compound can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties allow for its use in calibration processes or as a reactant in chemical assays to determine the presence or concentration of other substances .

Wirkmechanismus

Target of Action

The primary targets of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione are currently unknown. The compound is a secondary amine , which suggests it may interact with various biological targets

Mode of Action

As a secondary amine , it may interact with its targets through various mechanisms, such as hydrogen bonding or ionic interactions. The resulting changes depend on the nature of the targets and the specific interactions.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione are not well characterized. The compound’s bioavailability would be influenced by these properties. For instance, its LogP value of 0.39930 suggests it has some degree of lipophilicity, which could influence its absorption and distribution.

Eigenschaften

IUPAC Name |

3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXSOTNBHPGHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=O)C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385098 | |

| Record name | 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

282093-54-3 | |

| Record name | 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

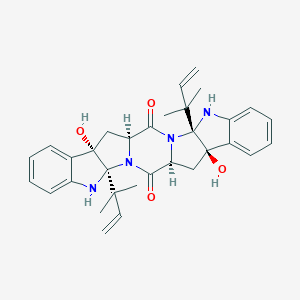

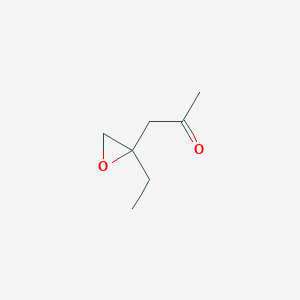

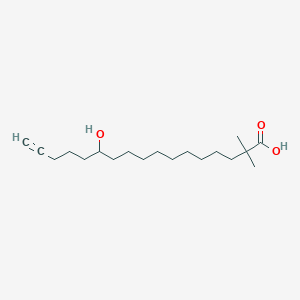

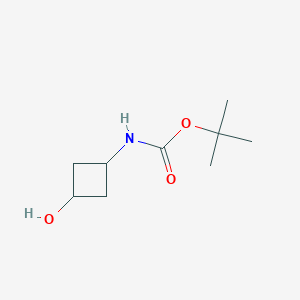

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)